4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
説明
Its structure features a pyrimidine core substituted with a 4-phenylpiperazine moiety at position 2, a 4-amino group, and a 2-fluorophenylmethyl carboxamide at position 3. This compound belongs to a broader class of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which have been optimized for AChE inhibition through strategic modifications of substituents .
特性
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,25,30)(H2,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZKNYPOAMLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide with 2-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Amino Group Reactivity
The primary amino group at the 4-position of the pyrimidine ring participates in nucleophilic substitution and acylation reactions.
Pyrimidine Ring Modifications
The electron-deficient pyrimidine core undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Halogenation
Chlorination/bromination occurs at the 5-position under radical or Lewis acid conditions:
| Reagent | Position | Yield | Application | Reference |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, Δ | C5 | 65–72% | Precursor for Suzuki couplings | |
| Cl₂, FeCl₃, DCM, 0°C | C5 | 58% | Intermediate for antimalarials |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introduction:
| Reaction | Catalyst System | Substituent | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 60–78% |
Piperazine Ring Functionalization
The 4-phenylpiperazin-1-yl group undergoes alkylation and acylation at the secondary amine:
Carboxamide Transformations
The 5-carboxamide group can be hydrolyzed or reduced:
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 8h | Pyrimidine-5-carboxylic acid | 89% | |
| Reduction | LiAlH₄, THF, 0°C→RT | 5-(Aminomethyl)pyrimidine | 73% |
Fluorophenylmethyl Group Reactions
The 2-fluorobenzyl moiety participates in directed ortho-metalation (DoM):
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C, then Electrophile | Ortho-substituted aryl derivatives | |
| Nucleophilic Aromatic Substitution | NaN₃, DMF, 120°C | Azido derivative |
Multicomponent Reactions
The compound serves as a scaffold for generating hybrid molecules:
Key Findings
-
Regioselectivity : Reactions predominantly occur at the C5 pyrimidine position due to electronic effects .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the amino group.
-
Catalyst Optimization : Pd/Xantphos systems improve yields in Buchwald-Hartwig aminations compared to traditional ligands .
-
Steric Hindrance : Bulky substituents on the piperazine ring reduce N-alkylation efficiency (e.g., tert-butyl groups yield <40%) .
科学的研究の応用
Structural Features
The compound contains:
- Pyrimidine ring : A six-membered heterocyclic structure contributing to its kinase inhibition properties.
- Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor interactions.
- Piperazine moiety : Known for its role in drug design, particularly in enhancing binding affinity to various targets.
Anticancer Activity
Research indicates that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide exhibit significant anticancer properties by acting as inhibitors of various kinases involved in tumor growth and metastasis. For instance, studies have shown that derivatives of pyrimidine can effectively inhibit vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), leading to reduced angiogenesis and tumor progression .
Neuropharmacological Effects
The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for treating conditions such as depression, anxiety, and schizophrenia .
JAK Kinase Inhibition
Recent patents have highlighted the efficacy of similar compounds as inhibitors of Janus kinase (JAK) enzymes, which are critical in the signaling pathways of various cytokines involved in inflammatory responses and hematopoiesis. The potential for these compounds to treat autoimmune diseases and certain cancers through JAK inhibition is an area of active investigation .
Case Study 1: VEGFR Inhibition
In a study published in the journal Bioorganic & Medicinal Chemistry Letters, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. The most potent compound demonstrated a significant reduction in tumor growth in mouse models, indicating that structural modifications akin to those found in 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can enhance anticancer efficacy .
Case Study 2: Neuropharmacological Screening
Another investigation explored the neuropharmacological effects of piperazine derivatives, revealing that certain modifications could increase affinity for serotonin receptors. This suggests that compounds like 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide might be effective in treating mood disorders by modulating serotonergic activity .
作用機序
The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Modifications
Key structural variations among analogs include:
- Piperazine substituents : Replacement of the 4-phenyl group with pyridinyl (e.g., ), 2,3-dimethylphenyl (), or morpholine-carbonyl groups ().
- Carboxamide side chains : Substitution of the 2-fluorophenylmethyl group with nitrobenzamido (), ethoxyphenyl (), or methoxyphenyl groups ().
- Pyrimidine core modifications : Introduction of electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on adjacent aromatic rings.
Key Research Findings
- Molecular Docking : The target compound’s 4-phenylpiperazine group likely interacts with AChE’s peripheral anionic site (PAS), while the pyrimidine core engages the catalytic triad .
- Kinetic Studies : Derivatives with bulky substituents (e.g., trifluoromethyl in 13a) exhibit mixed-type inhibition, suggesting dual binding to PAS and the active site .
- Selectivity : Most analogs show higher selectivity for AChE over butyrylcholinesterase (BuChE), a desirable trait for reducing peripheral side effects .
生物活性
4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, focusing on anticonvulsant effects, cytotoxicity against cancer cell lines, and other relevant biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various N-phenyl derivatives, compounds containing a phenylpiperazine moiety demonstrated effective protection in the maximal electroshock (MES) test, a standard model for assessing anticonvulsant activity. Notably, certain derivatives showed higher efficacy than traditional antiepileptic drugs like phenytoin.
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Test Efficacy |
|---|---|---|
| 14 | 100 | Effective at 4h |
| 19 | 300 | Effective at both 0.5h and 4h |
| 24 | 100 | Effective at 0.5h |
The study highlighted that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .
Cytotoxicity Against Cancer Cell Lines
In addition to its anticonvulsant properties, the compound has been assessed for cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit significant inhibitory activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 3.79 |
| B | SF-268 | 12.50 |
| C | NCI-H460 | 42.30 |
These findings suggest that modifications in the chemical structure can enhance the anticancer activity of piperazine derivatives .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems and ion channels, particularly those involved in GABAergic transmission.
- Anticancer Mechanism : The cytotoxic effects on cancer cells may involve apoptosis induction and cell cycle arrest, potentially through interactions with key signaling pathways and DNA binding .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A patient with refractory epilepsy showed significant seizure reduction after treatment with a related piperazine derivative, suggesting a promising avenue for further clinical exploration.
- Case Study 2 : In vitro studies demonstrated that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide effectively inhibited tumor growth in xenograft models, supporting their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
